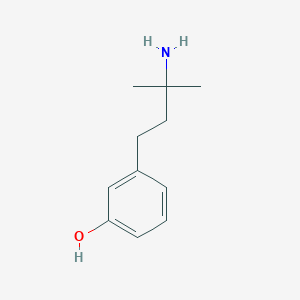
5-(Dimethylamino)-2-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(Dimethylamino)-2-nitrobenzonitrile is an organic compound with the molecular formula C9H9N3O2 It is a derivative of benzonitrile, characterized by the presence of a dimethylamino group and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-nitrobenzonitrile typically involves the nitration of 2-dimethylaminobenzonitrile. One common method is the reaction of dimethylamine with 5-chloro-2-nitrobenzonitrile, followed by reduction using tin to form the desired product . The reaction conditions often include the use of solvents such as benzene or toluene and reagents like thionyl chloride for dehydration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin or hydrogen in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Tin chloride (SnCl2) or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-2-dimethylaminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
5-(Dimethylamino)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(Dimethylamino)-2-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can act as a fluorescent probe, where it undergoes intramolecular charge transfer upon excitation, leading to fluorescence emission . This property is exploited in various imaging and diagnostic applications.
類似化合物との比較
Similar Compounds
- 2-Dimethylamino-5-nitrobenzonitrile
- 5-(Dimethylamino)-2-nitrobenzonitrile
- 2-(Dimethylamino)-5-nitrobenzonitrile
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct photophysical properties. This makes it particularly valuable as a fluorescent probe in biological and chemical research .
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
5-(dimethylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C9H9N3O2/c1-11(2)8-3-4-9(12(13)14)7(5-8)6-10/h3-5H,1-2H3 |
InChIキー |
DRDILJFMVCWKPR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
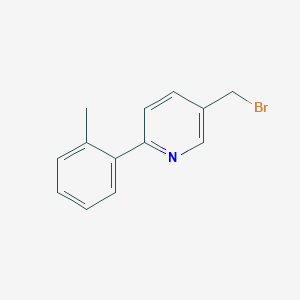
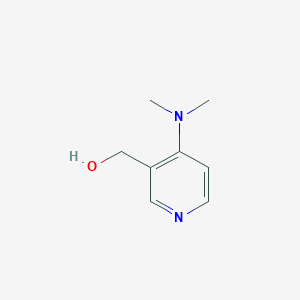
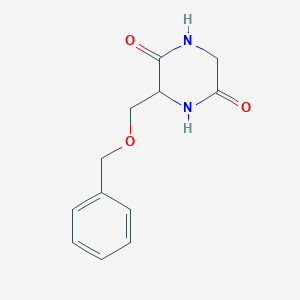
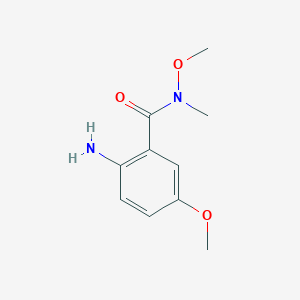
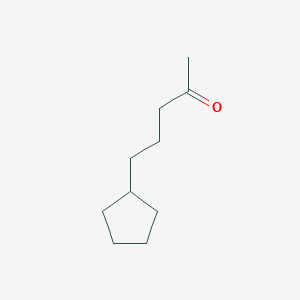
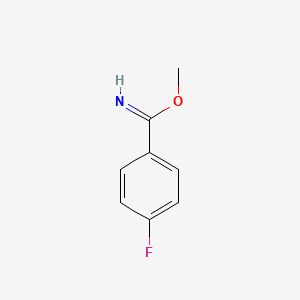
![N-Phenyl-N-[(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B8721411.png)
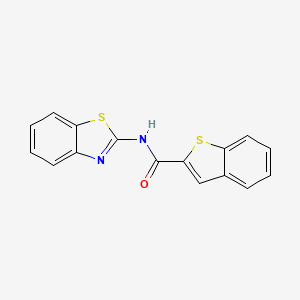
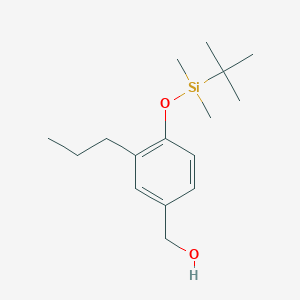
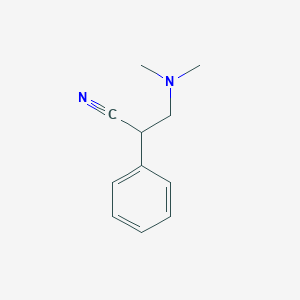
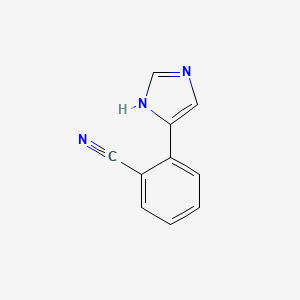
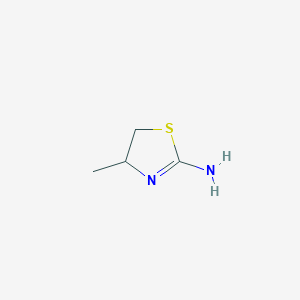
![2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B8721459.png)
